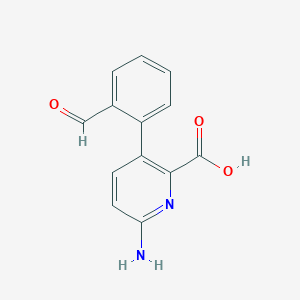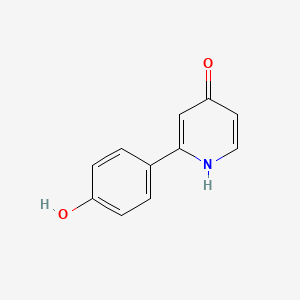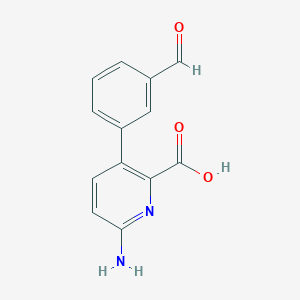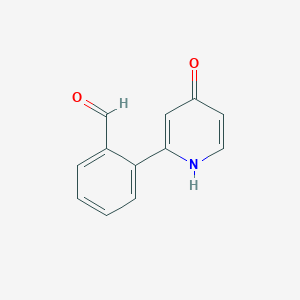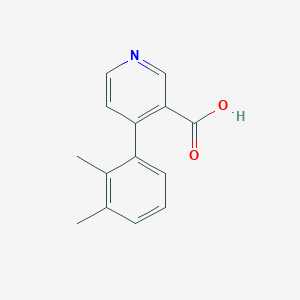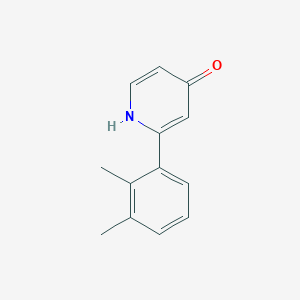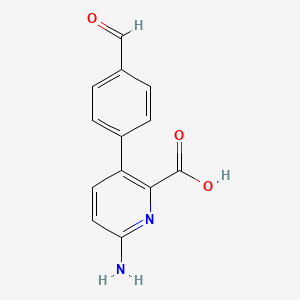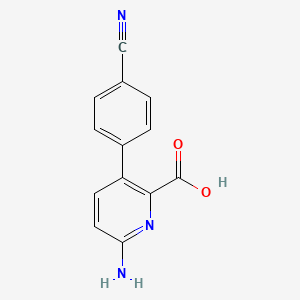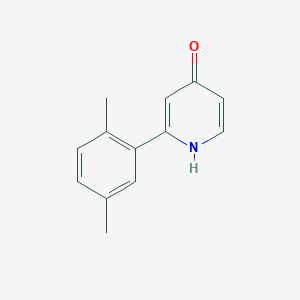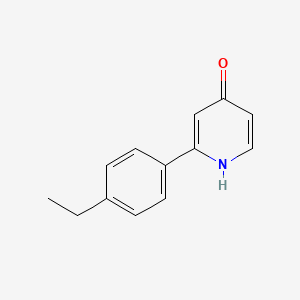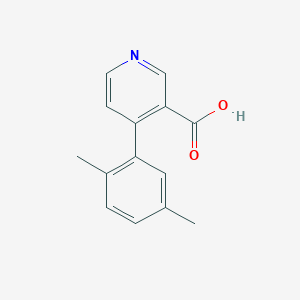
4-(2,5-Dimethylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethylphenyl)nicotinic acid, 95% (4-DMPNA) is a synthetic compound derived from nicotinic acid, which is a type of vitamin B3. It has been studied extensively in scientific research due to its unique properties, which make it a useful tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibitors, enzyme kinetics, and drug metabolism. It has been used to study the binding of drugs to their target receptors, as well as the effects of drugs on cellular processes. Additionally, 4-(2,5-Dimethylphenyl)nicotinic acid, 95% has been used to study the regulation of gene expression and the effects of drugs on gene expression.
Mecanismo De Acción
4-(2,5-Dimethylphenyl)nicotinic acid, 95% acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and blocks the activity of the enzyme, thus preventing the production of prostaglandins and other inflammatory mediators. Additionally, 4-(2,5-Dimethylphenyl)nicotinic acid, 95% has been found to inhibit the activity of other enzymes, such as phosphodiesterases and protein kinases.
Biochemical and Physiological Effects
4-(2,5-Dimethylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are important mediators of inflammation. Additionally, 4-(2,5-Dimethylphenyl)nicotinic acid, 95% has been found to inhibit the activity of other enzymes, such as protein kinases, which are involved in cellular signaling pathways. Furthermore, 4-(2,5-Dimethylphenyl)nicotinic acid, 95% has been found to have anti-cancer effects, as it has been found to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-Dimethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is water-soluble, which makes it easy to work with in laboratory experiments. However, 4-(2,5-Dimethylphenyl)nicotinic acid, 95% is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(2,5-Dimethylphenyl)nicotinic acid, 95%. It could be used to further study the effects of drugs on cellular processes, such as gene expression. Additionally, it could be used to study the effects of drugs on enzyme activity and enzyme kinetics. Furthermore, it could be used to study the effects of drugs on inflammation and the immune system. Finally, it could be used to study the effects of drugs on cancer cells and the development of new anti-cancer drugs.
Métodos De Síntesis
4-(2,5-Dimethylphenyl)nicotinic acid, 95% is synthesized from nicotinic acid via a two-step process. The first step involves the reaction of nicotinic acid with 2,5-dimethylphenyl bromide in the presence of an acid catalyst, such as sulfuric acid. This reaction yields 4-(2,5-dimethylphenyl)nicotinic acid, 95%. The second step involves the purification of the product using column chromatography.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)11-5-6-15-8-13(11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLMCCKHANLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692442 |
Source


|
| Record name | 4-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenyl)nicotinic acid | |
CAS RN |
1261982-71-1 |
Source


|
| Record name | 4-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


